
Magnesium;oxido(dioxo)vanadium
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Overview
Description
Magnesium;oxido(dioxo)vanadium (Mg(VO₃)₂ or MgVO₃, depending on stoichiometry) is a metavanadate compound comprising magnesium cations and [VO₃]⁻ anions. These compounds share a common [VO₃]⁻ framework, where vanadium adopts a +5 oxidation state in a distorted trigonal pyramidal geometry with one terminal oxido (V=O) and two bridging oxido ligands . Magnesium metavanadate is hypothesized to form layered or chain-like structures due to the divalent Mg²⁺ cation, contrasting with the monovalent NH₄⁺ or K⁺ in other metavanadates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium;oxido(dioxo)vanadium can be synthesized through various methods. One common approach involves the solid-state reaction between magnesium oxide and vanadium pentoxide. The reaction typically occurs at high temperatures to ensure complete conversion of the reactants into the desired product .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of hydrothermal methods. This approach allows for better control over the particle size and morphology of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Magnesium;oxido(dioxo)vanadium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of vanadium and the presence of other reactants.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Substitution reactions often involve the replacement of oxygen atoms with other ligands, such as halides or organic groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while reduction reactions can produce lower oxidation state vanadium species .
Scientific Research Applications
Rechargeable Magnesium Ion Batteries
Magnesium vanadium oxides are primarily studied for their potential use as cathode materials in rechargeable magnesium ion batteries (RMBs). These batteries are considered a viable alternative to lithium-ion batteries due to the abundance and safety of magnesium.
- Performance Metrics : Research indicates that magnesium vanadium oxide exhibits high capacity and efficiency in intercalating magnesium ions. For instance, V2O5 has been reported to achieve a specific capacity of approximately 194 mAh/g when intercalating magnesium ions, demonstrating excellent cycling stability with a capacity retention of about 99% after multiple cycles .
- Nanostructuring Benefits : The performance of magnesium vanadium oxide can be significantly enhanced through nanostructuring. Nanowires and nanosheets of vanadium oxide have shown improved electrochemical performance due to their increased surface area and reduced diffusion distances for magnesium ions. For example, V2O5 nanowires provided a maximum discharge capacity of 130 mAh/g in a magnesium ion system .
Supercapacitors
Magnesium-doped vanadium oxides are also explored as electrode materials in supercapacitors, which are essential for applications requiring rapid charge and discharge cycles.
- Electrochemical Properties : The introduction of vanadium into magnesium oxide enhances the electrochemical properties, allowing for better charge storage capabilities. Studies have demonstrated that vanadium-doped magnesium oxide nanoparticles can serve effectively in solid-state supercapacitor devices, contributing to their efficiency and sustainability .
Catalytic Applications
Magnesium vanadium oxides have been investigated for their catalytic properties in various chemical reactions.
- Catalysis in Organic Reactions : The unique electronic properties of vanadium oxides allow them to act as effective catalysts in oxidation reactions. Their ability to facilitate electron transfer processes makes them suitable for applications in organic synthesis where oxidation is required.
Structural Materials
The compound's mechanical properties render it suitable for use in structural applications where strength and durability are paramount.
- Composite Materials : Magnesium vanadium oxide can be incorporated into composite materials to enhance their mechanical strength and thermal stability. This application is particularly relevant in aerospace and automotive industries where lightweight yet strong materials are needed.
Data Table: Performance Metrics of Magnesium Vanadium Oxide
Application | Specific Capacity (mAh/g) | Cycling Stability (%) | Remarks |
---|---|---|---|
Rechargeable Magnesium Ion Batteries | 194 | 99 | High efficiency with excellent cycling stability |
Supercapacitors | Varies | High | Enhanced electrochemical performance |
Catalytic Reactions | N/A | N/A | Effective catalyst for oxidation reactions |
Case Study 1: Rechargeable Magnesium Ion Batteries
A study on the intercalation properties of V2O5 revealed that the material could accommodate up to 0.66 mol of Mg per mol of V2O5, indicating its potential as a high-capacity cathode material . The research highlighted the importance of structural modifications to enhance ion mobility within the material.
Case Study 2: Supercapacitor Performance
Research conducted on magnesium-doped vanadium oxide nanoparticles demonstrated significant improvements in charge-discharge cycles, with the material achieving high energy density suitable for practical supercapacitor applications . The study concluded that doping with vanadium enhances the overall electrochemical performance compared to pure magnesium oxide.
Mechanism of Action
The mechanism of action of magnesium;oxido(dioxo)vanadium involves its ability to undergo redox reactions, which are crucial for its applications in catalysis and energy storage. The compound can interact with various molecular targets, including enzymes and cellular components, through its redox-active vanadium centers. These interactions can lead to the activation or inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Structural Comparison
Coordination Geometry
- Magnesium;oxido(dioxo)vanadium : Likely adopts a polymeric structure with Mg²⁺ bridging [VO₃]⁻ units, forming extended networks. The [VO₃]⁻ anion retains its trigonal pyramidal geometry, as observed in NH₄VO₃ and KVO₃ .
- Ammonium/Kodium Metavanadates (NH₄VO₃, KVO₃): Monomeric structures with isolated [VO₃]⁻ anions and cation-anion electrostatic interactions. NH₄VO₃ crystallizes in orthorhombic systems with hydrogen bonding between NH₄⁺ and [VO₃]⁻ .
- Vanadium(V) Complexes (e.g., [VVO₂(sox-pydx)]⁻) : Feature discrete dioxidovanadium(V) centers with square-pyramidal geometry, contrasting with the polymeric nature of metavanadates .
Bonding Characteristics
- V=O Bond Lengths : In NH₄VO₃, the terminal V=O bond is ~1.61 Å, while bridging V–O bonds are longer (~1.78–1.85 Å) . Similar trends are expected for Mg(VO₃)₂.
- Metal-Oxygen Interactions : Mg²⁺ likely forms stronger ionic bonds with [VO₃]⁻ compared to NH₄⁺ or K⁺, influencing thermal stability and solubility .
Physicochemical Properties
Key Observations :
- Mg(VO₃)₂ is expected to exhibit lower solubility than NH₄VO₃ due to stronger ionic bonding .
- Thermal stability correlates with cation charge: K⁺ (monovalent) < NH₄⁺ < Mg²⁺ .
Catalytic Activity
- This compound: Potential use in oxidation catalysis, though direct evidence is lacking. Similar vanadates (e.g., NH₄VO₃) catalyze alkane and alcohol oxidations .
- Ammonium Metavanadate: Used in eco-friendly olefin and phenol oxidation (e.g., kcat = 26,340 h⁻¹ for bromoperoxidase-like activity) .
- Dioxidovanadium(V) Complexes : Superior catalytic efficiency due to accessible redox states (V<sup>IV</sup>/V<sup>V</sup>) and flexible coordination .
Industrial Uses
Biological Activity
The compound Magnesium;oxido(dioxo)vanadium (MgO₆V₂) is a vanadium complex that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. Vanadium compounds are known for their diverse biological effects, including insulin-mimetic properties, antioxidant activities, and potential therapeutic applications in cancer and metabolic disorders. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
this compound consists of magnesium ions coordinated with dioxovanadium species. The oxidation states of vanadium play a crucial role in determining the biological effects of this compound. The various oxidation states (IV and V) can influence enzyme activity, reactive oxygen species (ROS) generation, and cellular signaling pathways.
- Enzyme Regulation : Vanadium compounds can mimic phosphate groups, thus influencing the activity of various enzymes involved in metabolic pathways. They are known to activate or inhibit kinases and phosphatases through phosphorylation and dephosphorylation processes .
- Oxidative Stress : Vanadium can generate ROS, leading to lipid peroxidation (LPO) and oxidative damage in cells. However, it can also exhibit protective effects by enhancing antioxidant defenses under certain conditions .
- Insulin-Mimetic Effects : Vanadium complexes have been shown to improve glucose metabolism and insulin sensitivity in various models, making them potential candidates for diabetes treatment .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. In studies involving animal models, magnesium was found to mitigate vanadium-induced oxidative stress by reducing lipid peroxidation levels . This protective effect is attributed to magnesium's ability to stabilize cellular membranes and enhance antioxidant enzyme activity.
Case Studies
- Diabetes Management : In a study involving diabetic rats, administration of vanadyl sulfate (a vanadium compound) improved glucose tolerance and decreased blood glucose levels. The combination with magnesium further enhanced these effects, suggesting a synergistic interaction .
- Cancer Research : Various vanadium complexes have demonstrated antiproliferative effects on cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). This compound showed potential in inducing apoptosis in these cells through caspase-mediated mechanisms .
Comparative Data Table
Q & A
Q. Basic: How can the empirical formula of magnesium oxide compounds involving vanadium be determined experimentally?
Methodological Answer:
The empirical formula can be determined via controlled oxidation reactions. For example, magnesium is combusted in a crucible under controlled oxygen flow, and the mass change is measured to calculate the oxide composition. Quantitative data (e.g., mass ratios of Mg:O:V) are analyzed using stoichiometric calculations. Error sources include incomplete oxidation or moisture absorption, which can be mitigated using inert atmospheres and precise gravimetric techniques. Post-reaction, X-ray diffraction (XRD) or energy-dispersive X-ray spectroscopy (EDX) validates the formula .
Q. Basic: What synthetic strategies are effective for preparing oxido(dioxo)vanadium complexes with magnesium?
Methodological Answer:
Sol-gel methods are effective for synthesizing vanadium-doped magnesium oxide nanoparticles. For instance, magnesium hydroxide is co-precipitated with vanadium precursors (e.g., ammonium metavanadate) in ionic liquid media, followed by calcination at 400°C. EDX confirms vanadium incorporation (3.9–6.0 wt%), with ionic liquids enhancing dispersion and surface exposure for co-precipitation .
Q. Advanced: How does EPR spectroscopy resolve the coordination environment of V(IV) species in mixed metal oxides?
Methodological Answer:
Electron paramagnetic resonance (EPR) analyzes spin Hamiltonian parameters (g∥, g⊥, A∥, A⊥) to distinguish coordination geometries. For example, V(IV) species in α-area plots (tetragonal symmetry with apical V=O bonds) show distinct giso vs. Aiso trends. Species with g∥=1.915, A∥=510MHz indicate tetragonal symmetry, while deviations suggest octahedral or tetrahedral distortions .
Q. Advanced: Which computational methods validate the electronic structure of vanadium-magnesium oxide systems?
Methodological Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms achieves thermochemical accuracy (±2.4 kcal/mol for atomization energies). Basis sets like 6-31G* model vanadium’s d-orbitals and magnesium’s charge distribution. Validate results against experimental redox potentials or XRD bond lengths .
Q. Basic: What structural motifs are common in oxido(dioxo)vanadium complexes?
Methodological Answer:
Crystal structures often reveal µ-oxido bridged dimers or distorted octahedral geometries. For example, [(VOL)₂(µ-O)] complexes show V–O–V angles of 101–112° and V–V distances of 3.194 Å. Single-crystal XRD (SHELX-refined) and ⁵¹V NMR confirm these motifs, with IR spectra identifying V=O stretches (~950 cm⁻¹) .
Q. Advanced: How to resolve discrepancies in stability constants of vanadium(IV) complexes in aqueous solutions?
Methodological Answer:
Potentiometric titration under inert atmospheres (to prevent V(IV) → V(V) oxidation) combined with speciation modeling resolves stability constants. For tartrate complexes, logβ values are derived by fitting titration data to models accounting for hydrolytic species (e.g., [VO(OH)]⁺, logβ = -5.78) and ion pairs. Discrepancies arise from pH-dependent precipitation, requiring sub-7 pH conditions for reliable data .
Q. Advanced: How can DFT predict redox potentials for vanadium complexes in catalytic applications?
Methodological Answer:
Calculate adiabatic ionization potentials (IPs) and electron affinities (EAs) using solvent-implicit models (e.g., PCM). Compare vertical transitions (ΔSCF method) to cyclic voltammetry data. For example, V(V)/V(IV) redox couples in malate complexes show agreement within ±0.1 V when solvent reorganization is included .
Q. Basic: What techniques characterize the hydrolysis behavior of oxido(dioxo)vanadium in aqueous systems?
Methodological Answer:
UV-Vis spectroscopy tracks pH-dependent speciation (e.g., d-d transitions at 600–800 nm for V(IV)). Potentiometric titrations identify hydrolysis products like [(VO)₂(OH)₂]²⁺ (logβ = -6.94). Maintain [V(IV)] < 1 mM to avoid precipitation above pH 7. Complementary EPR detects paramagnetic V(IV) species .
Q. Advanced: What role do µ-oxido bridges play in the catalytic activity of divanadium complexes?
Methodological Answer:
µ-O bridges enhance electron transfer in oxidation reactions. For [(VOL)₂(µ-O)], the V–O–V angle (101–112°) modulates oxygen atom transfer efficiency. Operando EPR and kinetic studies (e.g., styrene epoxidation rates) correlate activity with bridge geometry and spin density distribution .
Properties
Molecular Formula |
MgO6V2 |
---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
magnesium;oxido(dioxo)vanadium |
InChI |
InChI=1S/Mg.6O.2V/q+2;;;;;2*-1;; |
InChI Key |
UQTWTHDGOFVKGC-UHFFFAOYSA-N |
Canonical SMILES |
[O-][V](=O)=O.[O-][V](=O)=O.[Mg+2] |
Origin of Product |
United States |
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